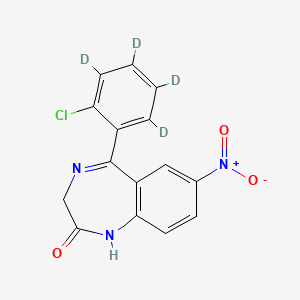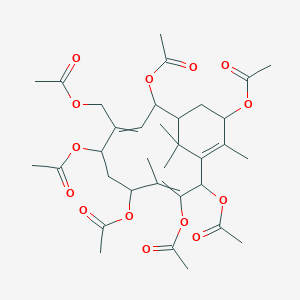
5-Acetyltaxachitriene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyltaxachitriene A involves multiple steps, starting from simpler precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and not widely published. it is known that the compound can be extracted from natural sources, specifically the needles of Taxus mairei.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Taxus mairei, followed by purification processes to isolate the compound in its pure form. The extraction process may involve solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyltaxachitriene A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Acetyltaxachitriene A has several scientific research applications, including:
Chemistry: It is used as a reference standard and in the study of diterpenoid compounds.
Biology: It is studied for its potential biological activities and interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used for therapeutic purposes.
Industry: It is used in the development of new chemical processes and products.
Mecanismo De Acción
The mechanism of action of 5-Acetyltaxachitriene A involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 5-Acetyltaxachitriene A include other diterpenoids such as hydroxygenkwanin, artemether, and beta-sitosterol .
Uniqueness
This compound is unique due to its specific structure and the presence of multiple acetoxy groups, which may contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
187988-48-3 |
|---|---|
Fórmula molecular |
C34H46O14 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12+,32-17-/t26-,27-,28-,29-,30-,33+/m0/s1 |
Clave InChI |
CVVZHAQTJYVJBN-WZAAIHJGSA-N |
SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)C)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


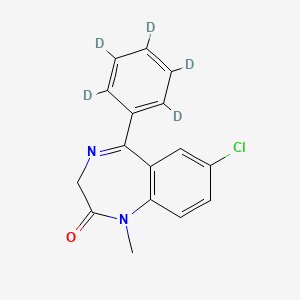
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

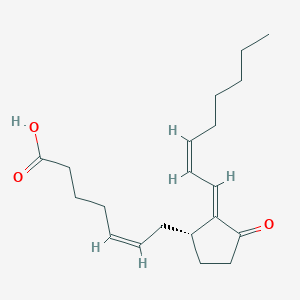
![(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B593419.png)

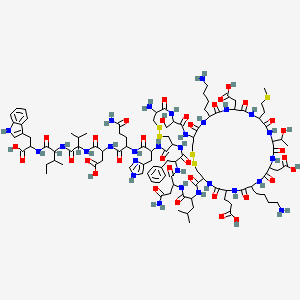
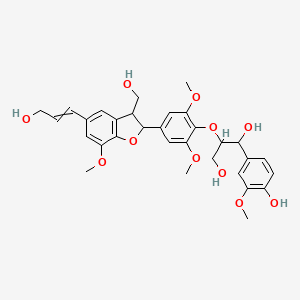

![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)
